molecular formula C22H25N3O6 B11942261 Carbobenzyloxyphenylalanylglycylglycine methyl ester CAS No. 100769-94-6

Carbobenzyloxyphenylalanylglycylglycine methyl ester

Cat. No.: B11942261
CAS No.: 100769-94-6
M. Wt: 427.4 g/mol
InChI Key: KPVZAFOZAJGAQQ-UHFFFAOYSA-N
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Description

Carbobenzyloxyphenylalanylglycylglycine methyl ester is a synthetic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.4504 This compound is often used in peptide synthesis and serves as a protected form of the tripeptide phenylalanylglycylglycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxyphenylalanylglycylglycine methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using the carbobenzyloxy group. This is achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Formation of the Dipeptide: The protected phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form carbobenzyloxyphenylalanylglycine.

    Formation of the Tripeptide: The dipeptide is further coupled with another glycine molecule under similar conditions to form carbobenzyloxyphenylalanylglycylglycine.

    Esterification: The carboxyl group of the tripeptide is esterified using methanol and a catalyst such as sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyphenylalanylglycylglycine methyl ester undergoes various chemical reactions, including:

    Deprotection: The carbobenzyloxy group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Hydrogen gas and palladium on carbon (Pd/C) or trifluoroacetic acid.

    Hydrolysis: Aqueous sodium hydroxide or other bases.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

    Deprotection: Phenylalanylglycylglycine methyl ester.

    Hydrolysis: Carbobenzyloxyphenylalanylglycylglycine.

    Coupling: Longer peptide chains.

Scientific Research Applications

Carbobenzyloxyphenylalanylglycylglycine methyl ester has several scientific research applications:

    Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.

    Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based therapeutics and diagnostic agents.

    Industrial Applications: The compound is used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of carbobenzyloxyphenylalanylglycylglycine methyl ester primarily involves its role as a protected peptide intermediate. The carbobenzyloxy group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.

Comparison with Similar Compounds

Carbobenzyloxyphenylalanylglycylglycine methyl ester can be compared with other similar compounds, such as:

    Carbobenzyloxyserylglycine methyl ester: Similar in structure but contains serine instead of phenylalanine.

    Carbobenzyloxyhistidylphenylalanine methyl ester: Contains histidine and phenylalanine.

    Carbobenzyloxythreonylvaline methyl ester: Contains threonine and valine.

    Carbobenzyloxytryptophylleucine methyl ester: Contains tryptophan and leucine.

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acids (phenylalanine, glycine, glycine) and the presence of the carbobenzyloxy protecting group. This combination makes it a valuable intermediate in peptide synthesis, offering protection and reactivity in a single molecule.

Properties

CAS No.

100769-94-6

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C22H25N3O6/c1-30-20(27)14-23-19(26)13-24-21(28)18(12-16-8-4-2-5-9-16)25-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,28)(H,25,29)

InChI Key

KPVZAFOZAJGAQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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